molecular formula C18H18N2O4S B2525388 Methyl 4-(2-oxo-2-(((1-(thiophen-2-yl)cyclopropyl)methyl)amino)acetamido)benzoate CAS No. 1207022-88-5

Methyl 4-(2-oxo-2-(((1-(thiophen-2-yl)cyclopropyl)methyl)amino)acetamido)benzoate

Cat. No. B2525388
M. Wt: 358.41
InChI Key: AQDJCODTECVZPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks. For instance, the synthesis of "Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate" was achieved in nine steps from L-serine, demonstrating the complexity of synthesizing cyclopropyl-containing compounds . Similarly, the synthesis of "Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido} phenyl)ethynyl]benzoate" involved amide bond formation, a common strategy in the synthesis of such molecules . These examples suggest that the synthesis of "Methyl 4-(2-oxo-2-(((1-(thiophen-2-yl)cyclopropyl)methyl)amino)acetamido)benzoate" would likely require careful planning and execution of multiple reaction steps, possibly including condensation, amide bond formation, and protection/deprotection strategies.

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of "(E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate" was determined using a combination of these techniques . The molecular modeling studies of "Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates" also provide insights into the three-dimensional arrangement of atoms and the potential interactions within the molecule . These methods would be applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential chemical reactions that "Methyl 4-(2-oxo-2-(((1-(thiophen-2-yl)cyclopropyl)methyl)amino)acetamido)benzoate" might undergo. For instance, "Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate" has been shown to be reactive in Michael additions and Diels–Alder reactions . These reactions are important for the construction of cyclopropyl-containing amino acids and could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The study of "(E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate" included an investigation of its thermodynamic and non-linear optical (NLO) properties . Similarly, the solubility, melting point, and stability of the compound would be important physical properties to analyze. The chemical properties, such as acidity, basicity, and reactivity towards various reagents, would also be critical to understand for practical applications.

Scientific Research Applications

Polymer Synthesis Applications

A study introduces a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, proposed as a photoiniferter. This compound, similar in structure to Methyl 4-(2-oxo-2-(((1-(thiophen-2-yl)cyclopropyl)methyl)amino)acetamido)benzoate, decomposes under UV irradiation to generate radicals, facilitating nitroxide-mediated photopolymerization (NMP2) and demonstrating its utility in the synthesis of poly(n-butyl acrylate) chains (Guillaneuf et al., 2010).

Antibacterial Activities

A series of 2-oxaisocephems, which include structural motifs related to Methyl 4-(2-oxo-2-(((1-(thiophen-2-yl)cyclopropyl)methyl)amino)acetamido)benzoate, were synthesized and tested for antibacterial activities. These compounds showed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, highlighting their potential in developing new antibacterial agents (Tsubouchi et al., 1994).

Green Chemistry

A study presented a microwave-assisted, catalyst-free green synthesis method for creating methyl 7 amino-4-oxo-5-phenyl-2-thioxo-2, 3, 4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. This method is notable for its operational simplicity, high yields, and environmental friendliness, demonstrating the compound's relevance in promoting sustainable chemical processes (Bhat et al., 2015).

Future Directions

Given the compound’s complex structure and the potential biological activities of similar compounds , future research could explore its potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

methyl 4-[[2-oxo-2-[(1-thiophen-2-ylcyclopropyl)methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-17(23)12-4-6-13(7-5-12)20-16(22)15(21)19-11-18(8-9-18)14-3-2-10-25-14/h2-7,10H,8-9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDJCODTECVZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-oxo-2-(((1-(thiophen-2-yl)cyclopropyl)methyl)amino)acetamido)benzoate

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